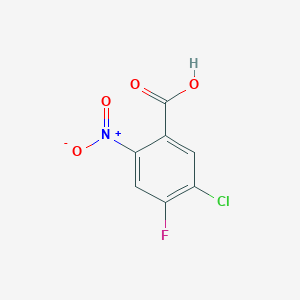

3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile (OPPP) is a heterocyclic compound composed of a pyridine ring, a pentanenitrile group, and a phenyl group. OPPP is a novel compound that has recently been studied for its potential applications in various scientific research areas. OPPP has been shown to possess unique properties that can be used to improve the efficiency of various laboratory experiments.

Scientific Research Applications

3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has been studied for its potential applications in various scientific research areas. This compound has been shown to possess unique properties that can be used to improve the efficiency of various laboratory experiments. For example, this compound has been used to study the effects of its reaction with other compounds, such as organometallic compounds, on the properties of the resulting products. This compound has also been used to study the photochemistry of its reaction with other compounds, such as nitroaromatics. This compound has also been studied for its potential applications in the field of medicinal chemistry, as it has been shown to possess anti-cancer properties.

Mechanism of Action

3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has been shown to interact with a variety of compounds in different ways. This compound has been shown to interact with organometallic compounds through a nucleophilic substitution reaction, where the nucleophile is the this compound molecule and the electrophile is the organometallic compound. This compound has also been shown to interact with nitroaromatics through a photochemical reaction, where the nitroaromatic is the electron acceptor and the this compound molecule is the electron donor. This compound has also been shown to interact with proteins, where the this compound molecule binds to the active site of the protein and modifies its activity.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. This compound has been shown to possess anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been shown to possess anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. This compound has also been shown to possess antioxidant properties, as it has been shown to scavenge free radicals in vitro.

Advantages and Limitations for Lab Experiments

3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has several advantages for laboratory experiments. This compound is a novel compound that has recently been studied for its potential applications in various scientific research areas. This compound has been shown to possess unique properties that can be used to improve the efficiency of various laboratory experiments. This compound is also relatively easy to synthesize in a laboratory setting. However, this compound also has some limitations for laboratory experiments. This compound is a highly reactive compound and can be difficult to handle in a laboratory setting. This compound is also a relatively expensive compound and can be difficult to obtain in large quantities.

Future Directions

3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has several potential future directions that can be explored. This compound can be further studied for its potential applications in the field of medicinal chemistry, as it has been shown to possess anti-cancer properties. This compound can also be studied for its potential applications in the field of materials science, as it has been shown to possess properties that can be used to improve the properties of various materials. This compound can also be studied for its potential applications in the field of catalysis, as it has been shown to possess unique properties that can be used to increase the efficiency of various catalytic reactions. Additionally, this compound can be studied for its potential applications in the field of organic synthesis, as it has been shown to possess unique properties that can be used to improve the efficiency of various organic synthesis reactions.

Synthesis Methods

3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile can be synthesized using a multi-step procedure. The first step is to react 2-chloropyridine with triethyl orthoformate to form 3-chloropyridin-2-yl-methyl orthoformate. The second step is to react 3-chloropyridin-2-yl-methyl orthoformate with phenylmagnesium bromide to form this compound. The third step is to treat the product with hydrochloric acid to obtain the desired product. This synthesis method has been successfully applied to synthesize this compound in a laboratory setting.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile involves the condensation of a pyridine derivative with a ketone and a nitrile.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "3-oxo-5-phenylpentanenitrile", "sodium ethoxide", "ethanol", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of 3-pyridinecarboxaldehyde by reacting pyridine with sodium hydroxide and acetic acid.", "Step 2: Synthesis of 3-oxo-5-phenylpentanenitrile by reacting benzaldehyde with acetone and sodium ethoxide.", "Step 3: Condensation of 3-pyridinecarboxaldehyde, 3-oxo-5-phenylpentanenitrile, and sodium ethoxide in ethanol to form 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile.", "Step 4: Purification of the product by recrystallization from water." ] } | |

CAS RN |

1542425-87-5 |

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.3 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.